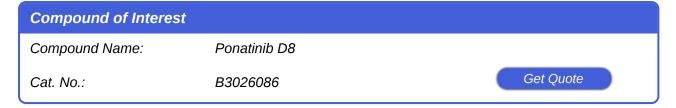


Ponatinib-d8: A Technical Guide to Stability and Storage

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ponatinib-d8. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in experimental settings. This document summarizes key stability data, details relevant experimental protocols, and visualizes associated molecular pathways.

Storage Conditions

The stability of Ponatinib-d8 is critically dependent on appropriate storage conditions to prevent degradation and ensure its utility as an internal standard for the quantification of ponatinib.[1] Based on available data, the following storage conditions are recommended:



| Condition | Form | Temperature | Duration | Source |
|-----------------------|-----------------------|--|--|--------|
| Long-term Storage | Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution | -80°C | 6 months | [2][3] | |
| Short-term Storage | Stock Solution | -20°C | 1 month | [2] |
| Shipping | Solid | Room Temperature (in continental US) | Varies | |
| Sample Solution | Shipped with blue ice | Varies | | _ |
| Aqueous Solution | In buffer | Room Temperature | Not recommended for more than one day | |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve Ponatinib in an organic solvent such as DMSO or dimethylformamide (DMF) and then dilute with the aqueous buffer of choice. Aqueous solutions should be prepared fresh and not stored for extended periods.

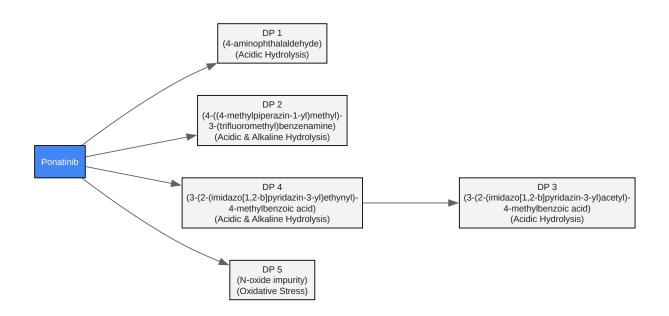
Stability Profile and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. While specific quantitative stability data for Ponatinib-d8 under various stress conditions is not extensively available, studies on Ponatinib provide critical insights into its degradation profile. Ponatinib has been shown to be unstable under acidic, basic, and oxidative stress conditions.

A study on the forced degradation of ponatinib identified five main degradation products (DPs) formed under various stress conditions. The degradation pathways primarily involve hydrolysis of the amide bond and oxidation of the piperazine moiety.



Below is a diagram illustrating the degradation pathways of Ponatinib.



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Ponatinib Degradation Pathway

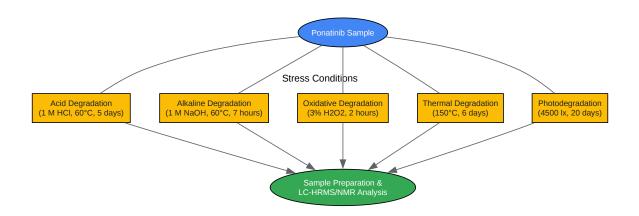
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline protocols for forced degradation testing and the analytical methods for quantification, based on studies of non-deuterated Ponatinib.

Forced Degradation Study Protocol

Forced degradation studies are conducted to assess the stability of Ponatinib under various stress conditions.





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Forced Degradation Workflow

Specific Conditions:

- Acid Degradation: A 10 mg sample of ponatinib is dissolved in 10 mL of methanol and combined with a 1 M hydrochloric acid (HCl) solution. The mixture is reacted at 60°C for 5 days.
- Alkaline Degradation: A sample is treated with 1 M sodium hydroxide (NaOH) and reacted at 60°C for 7 hours. The solution is then neutralized with 1 M HCl.
- Oxidative Degradation: The ponatinib solution is treated with a 3% hydrogen peroxide (H₂O₂) solution for 2 hours.
- Thermal Degradation: A solid sample of ponatinib undergoes heat degradation at 150°C for 6 days.
- Photodegradation: A sample is exposed to an LED tube with an intensity of 4,500 lx for 20 days.



Following the stress period, samples are appropriately diluted, typically with a methanol/water mixture, for subsequent analysis.

Analytical Method for Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of Ponatinib and its degradation products.

Chromatographic Conditions:

- Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 μm) or equivalent.
- Mobile Phase A: A mixture of water and acetonitrile (9:1 ratio), with an aqueous solution of pH 2.4 containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine.
- Mobile Phase B: Acetonitrile.
- Elution: Gradient elution.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 250 nm.
- Column Temperature: 40°C.
- Injection Volume: 10 μL.

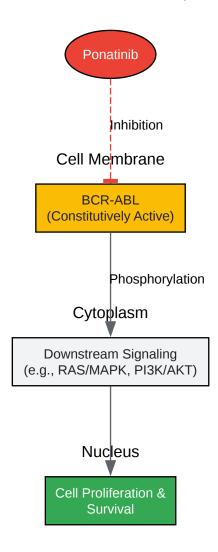
Sample Preparation:

- Stock Solution: A stock solution of ponatinib is prepared by accurately weighing approximately 10 mg of ponatinib and dissolving it in a 20 mL volumetric flask with a 50% methanol solution to a final concentration of approximately 0.5 mg/mL.
- Sample Solution: To prepare the sample solution, accurately weigh approximately 10 mg of the ponatinib bulk drug and dissolve it in 20 mL of a 50:50 methanol-water solution (v/v) to a concentration of about 0.5 mg/mL.

Mechanism of Action: Signaling Pathway



Ponatinib is a multi-targeted tyrosine kinase inhibitor. Its primary target is the BCR-ABL fusion protein, which is a constitutively active tyrosine kinase responsible for the uncontrolled proliferation of leukemic cells in chronic myeloid leukemia (CML). Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, inhibiting its activity and blocking downstream signaling pathways that promote cell growth and survival. A key feature of Ponatinib is its ability to inhibit the T315I mutant of BCR-ABL, which is resistant to other tyrosine kinase inhibitors.



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Ponatinib Inhibition of BCR-ABL Signaling

This technical guide provides a foundational understanding of the stability and storage requirements for Ponatinib-d8, leveraging available data and related studies on Ponatinib. For



critical applications, it is recommended to perform in-house stability assessments to confirm the integrity of the compound under specific experimental conditions.

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